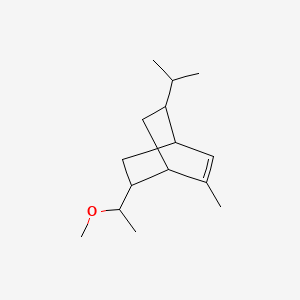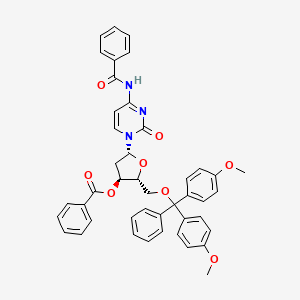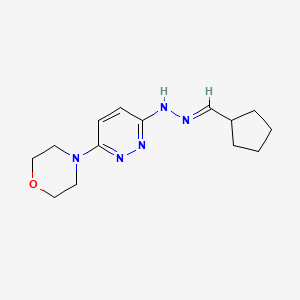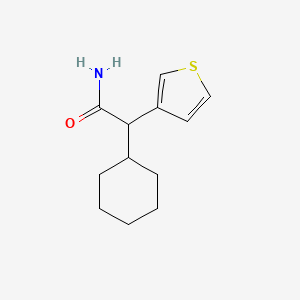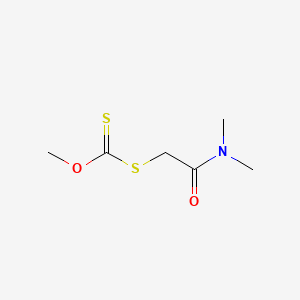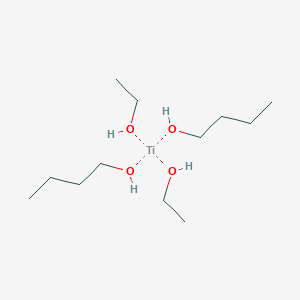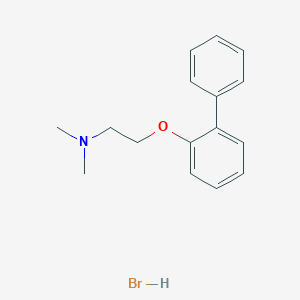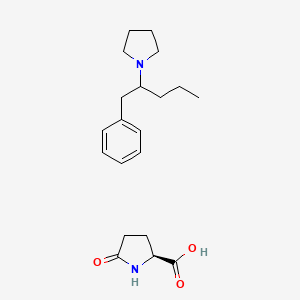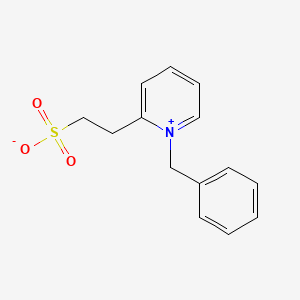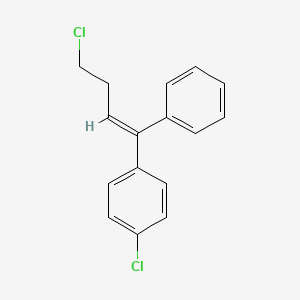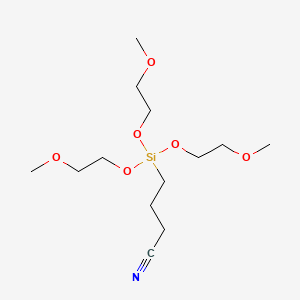
4-(Tris(2-methoxyethoxy)silyl)butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tris(2-methoxyethoxy)silyl)butyronitrile is a chemical compound with the molecular formula C13H27NO6Si and a molecular weight of 321.44208 g/mol . It is known for its unique structure, which includes a silyl group attached to a butyronitrile backbone through tris(2-methoxyethoxy) linkages . This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile typically involves the reaction of 4-chlorobutyronitrile with tris(2-methoxyethoxy)silane under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis . Additionally, advanced purification methods, including crystallization and high-performance liquid chromatography (HPLC), are employed to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Tris(2-methoxyethoxy)silyl)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the silyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines . Substitution reactions can lead to a variety of silyl derivatives .
Scientific Research Applications
4-(Tris(2-methoxyethoxy)silyl)butyronitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Tris(2-methoxyethoxy)silyl)butyronitrile involves its interaction with specific molecular targets and pathways. The silyl group can form stable bonds with various substrates, facilitating the formation of new chemical entities . The tris(2-methoxyethoxy) linkages enhance the solubility and reactivity of the compound, making it suitable for a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: This compound has a similar structure but contains a vinyl group instead of a butyronitrile group.
Tris(2-methoxyethoxy)silane: Lacks the butyronitrile group and is used in different applications.
Uniqueness
4-(Tris(2-methoxyethoxy)silyl)butyronitrile is unique due to its combination of a silyl group with a butyronitrile backbone, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and stability .
Properties
CAS No. |
93777-93-6 |
|---|---|
Molecular Formula |
C13H27NO6Si |
Molecular Weight |
321.44 g/mol |
IUPAC Name |
4-[tris(2-methoxyethoxy)silyl]butanenitrile |
InChI |
InChI=1S/C13H27NO6Si/c1-15-7-10-18-21(13-5-4-6-14,19-11-8-16-2)20-12-9-17-3/h4-5,7-13H2,1-3H3 |
InChI Key |
OWKVUEPXGXUNTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](CCCC#N)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


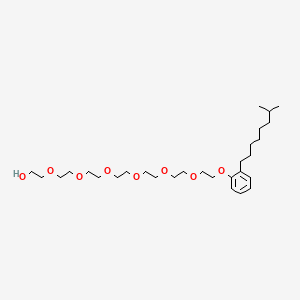
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
